Lipophilicity and Hydrogen Bonding Capacity: LogP Comparison with Alternative Oxa-Azaspiro Scaffolds
9-Oxa-5-azaspiro[3.6]decane exhibits a calculated LogP (XLogP3) value of 0.48–0.5, reflecting its balanced lipophilicity for CNS and oral bioavailability applications [1]. In comparison, the 1-oxa-9-azaspiro[5.5]undecane scaffold, when elaborated into sEH inhibitor lead compound (±)-22, yielded an experimentally determined LogD7.4 value of 0.99, demonstrating that the [3.6] spiro core possesses inherently lower lipophilicity than the expanded [5.5] scaffold [2]. The target compound also features one hydrogen bond donor and two hydrogen bond acceptors, with a topological polar surface area of 21.3 Ų, providing a defined hydrogen bonding profile for scaffold elaboration [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP (XLogP3) = 0.48–0.5 |
| Comparator Or Baseline | 1-oxa-9-azaspiro[5.5]undecane derivative (±)-22: LogD7.4 = 0.99 |
| Quantified Difference | ΔLogP/LogD ≈ 0.5 units (lower lipophilicity for [3.6] core) |
| Conditions | Target: calculated XLogP3; Comparator: experimentally determined LogD7.4 in aqueous phosphate buffer |
Why This Matters
Lower lipophilicity is associated with reduced non-specific protein binding, improved aqueous solubility, and decreased risk of phospholipidosis and hERG channel blockade, making the [3.6] core potentially more favorable for CNS and cardiovascular drug development programs where clean off-target profiles are essential.
- [1] Chemspace. 9-Oxa-5-azaspiro[3.6]decane. CSSB00015605034. Product technical datasheet. View Source
- [2] Lukin A, Kramer J, Hartmann M, Weizel L, Hernandez-Olmos V, Falahati K, Burghardt I, Kalinchenkova N, Bagnyukova D, Zhurilo N, Rautio J, Forsberg M, Ihalainen J, Auriola S, Leppanen J, Konstantinov I, Pogoryelov D, Proschak E, Dar'in D, Krasavin M. Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorg Chem. 2018;80:655-662. View Source
